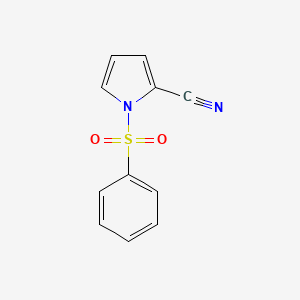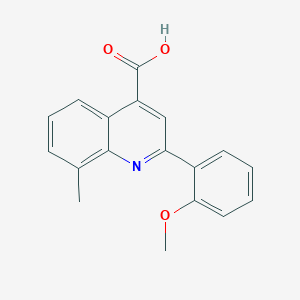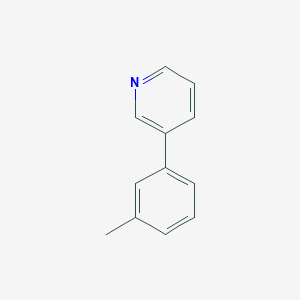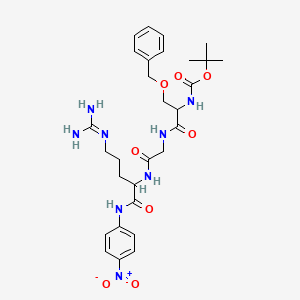
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole
描述
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole is an organic compound that features both an isocyanate group and a thiazole ring. The isocyanate group is known for its high reactivity, making this compound useful in various chemical reactions and industrial applications. The thiazole ring, a five-membered ring containing both sulfur and nitrogen, is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole typically involves the reaction of 3-isocyanatophenyl derivatives with thiazole precursors. One common method is the electrophilic aromatic substitution, where the isocyanate group is introduced to the aromatic ring under controlled conditions . Another method involves the use of triphenylphosphine and dichlorodicyanobenzoquinone in acetonitrile to selectively convert primary alcohols to isocyanates .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthesis techniques. For instance, benzylic C-H isocyanation followed by amine coupling can be used to produce pharmaceutically relevant ureas . This method is operationally simple and uses commercially available catalyst components and reagents, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the isocyanate group, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Common reagents for these reactions include alcohols, amines, and water. For example, the reaction with water can lead to the formation of carbamates or imidic acids . Catalysts such as palladium are often used to facilitate these reactions and improve yields.
Major Products
The major products formed from these reactions include urethanes, ureas, carbamates, and imidic acids. These products are valuable in various industrial and pharmaceutical applications.
科学研究应用
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to label proteins or other biomolecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole involves its high reactivity with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols and amines to form stable products like urethanes and ureas. This reactivity is due to the electrophilic nature of the isocyanate group, which readily forms bonds with nucleophiles .
相似化合物的比较
Similar Compounds
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole: This compound also features an isocyanate group and is used in similar applications, including anti-inflammatory and anti-cancer research.
5-(3-Isocyanatophenyl)-3-methyl-1,2,4-oxadiazole: Another compound with an isocyanate group, used in the synthesis of various polymers and pharmaceuticals.
Uniqueness
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. The combination of the isocyanate group and the thiazole ring makes it particularly useful in the synthesis of complex molecules and in various industrial applications.
属性
IUPAC Name |
4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-8-13-11(6-15-8)9-3-2-4-10(5-9)12-7-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXZVGMPBZEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406894 | |
| Record name | 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-41-7 | |
| Record name | 4-(3-Isocyanatophenyl)-2-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




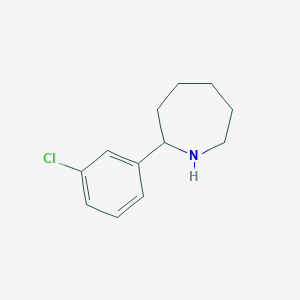
![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)
